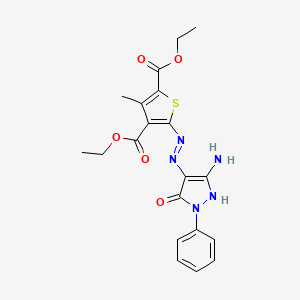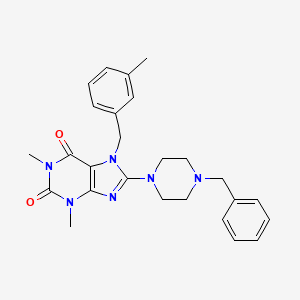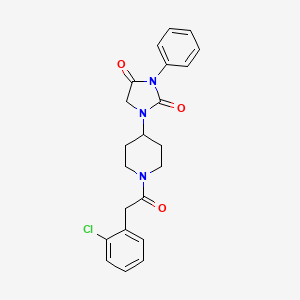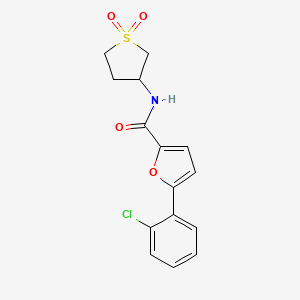
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide' involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid, followed by the reaction of the resulting acid chloride with 1,1-dioxide tetrahydrothiophene-3-amine. The final product is obtained by the addition of a catalytic amount of a base to the reaction mixture.
Starting Materials
2-chlorobenzoyl chloride, furan-2-carboxylic acid, 1,1-dioxide tetrahydrothiophene-3-amine
Reaction
Step 1: 2-chlorobenzoyl chloride is reacted with furan-2-carboxylic acid in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)furan-2-carboxylic acid chloride., Step 2: The resulting acid chloride is then reacted with 1,1-dioxide tetrahydrothiophene-3-amine in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide., Step 3: The final product is obtained by the addition of a catalytic amount of a base such as triethylamine to the reaction mixture.
作用機序
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, such as euphoria, relaxation, and altered perception.
生化学的および生理学的効果
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to affect the activity of ion channels and enzymes. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the immune system.
実験室実験の利点と制限
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control of the experimental conditions. It is also stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids, and its use may be restricted by regulations governing the use of controlled substances.
将来の方向性
There are several future directions for research on 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of pain, inflammation, and neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoids on the brain and other organs, as well as on the potential risks associated with their use.
科学的研究の応用
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the mechanism of action of cannabinoids, the effects of cannabinoids on the immune system, and the potential therapeutic applications of cannabinoids.
特性
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

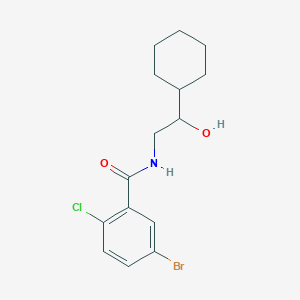
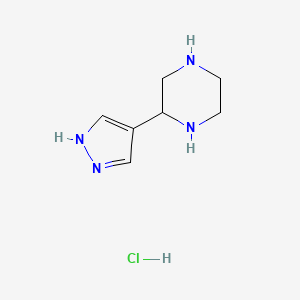
amine](/img/structure/B2379204.png)
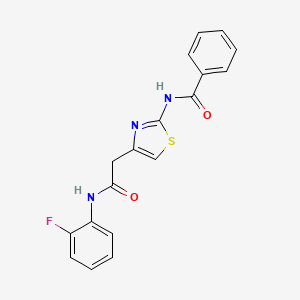
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
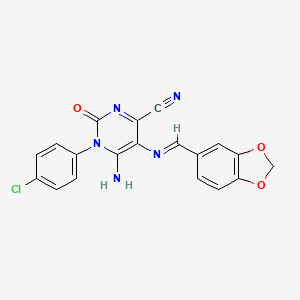
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
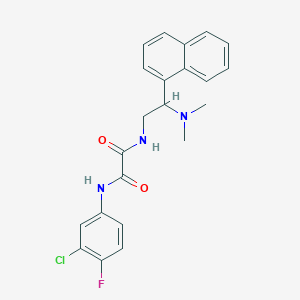
![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)
